Cas no 907583-51-1 (Musellactone)

Musellactone 化学的及び物理的性質

名前と識別子

-

- Musellactone

- AKOS040762078

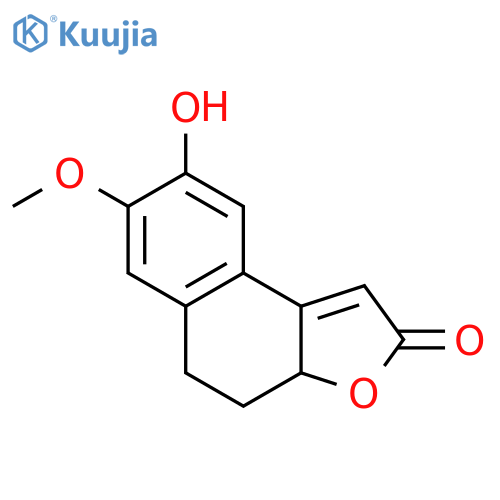

- 8-hydroxy-7-methoxy-4,5-dihydro-3aH-benzo[e][1]benzofuran-2-one

- 907583-51-1

- HLB58351

-

- インチ: InChI=1S/C13H12O4/c1-16-12-4-7-2-3-11-9(6-13(15)17-11)8(7)5-10(12)14/h4-6,11,14H,2-3H2,1H3

- InChIKey: YSIXDHZMGCCQOK-UHFFFAOYSA-N

- ほほえんだ: COC1=C(C=C2C(=C1)CCC3C2=CC(=O)O3)O

計算された属性

- せいみつぶんしりょう: 232.07355886g/mol

- どういたいしつりょう: 232.07355886g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 362

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.4±0.1 g/cm3

- ふってん: 515.2±50.0 °C at 760 mmHg

- フラッシュポイント: 206.5±23.6 °C

- じょうきあつ: 0.0±1.4 mmHg at 25°C

Musellactone セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

Musellactone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TN4596-5 mg |

Musellactone |

907583-51-1 | 98% | 5mg |

¥ 3,940 | 2023-07-10 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4596-1 mg |

Musellactone |

907583-51-1 | 1mg |

¥2835.00 | 2022-04-26 | ||

| TargetMol Chemicals | TN4596-5mg |

Musellactone |

907583-51-1 | 5mg |

¥ 3940 | 2024-07-19 | ||

| A2B Chem LLC | AH97232-5mg |

Musellactone |

907583-51-1 | 95% | 5mg |

$3080.00 | 2024-05-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M66310-5 mg |

Musellactone |

907583-51-1 | 5mg |

¥5600.0 | 2021-09-08 | ||

| TargetMol Chemicals | TN4596-1 mL * 10 mM (in DMSO) |

Musellactone |

907583-51-1 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 4040 | 2023-09-15 | |

| TargetMol Chemicals | TN4596-1 ml * 10 mm |

Musellactone |

907583-51-1 | 1 ml * 10 mm |

¥ 4040 | 2024-07-19 |

Musellactone 関連文献

-

Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133

-

George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696

-

Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885

-

Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620

Musellactoneに関する追加情報

Musellactone (CAS No. 907583-51-1): A Comprehensive Overview of Its Chemical Profile and Emerging Applications

Musellactone, chemically designated as (2E)-4-hydroxy-4-methyl-2-(4-methylpent-2-enylidene) cyclohexan-1-one, is a naturally occurring sesquiterpene lactone primarily found in certain species of the genus Chamaecytisus. With the CAS number 907583-51-1, this compound has garnered significant attention in the scientific community due to its unique structural features and a growing body of evidence suggesting its multifaceted biological activities. This article provides an in-depth exploration of Musellactone’s chemical properties, pharmacological effects, and recent advancements in its research and potential applications.

The molecular structure of Musellactone is characterized by a cyclohexanone core substituted with an allyl group and a hydroxyl group, further functionalized by a long-chain alkene. This complex arrangement contributes to its distinctive chemical profile, making it a subject of interest for synthetic chemists and biochemists alike. The presence of multiple chiral centers in its molecule allows for diverse stereochemical configurations, which can significantly influence its biological interactions. Recent studies have highlighted the importance of these stereochemical aspects in determining the efficacy and selectivity of Musellactone’s pharmacological effects.

In terms of biological activity, Musellactone has been extensively studied for its potential therapeutic applications. Initial research demonstrated its remarkable anti-inflammatory properties, particularly in modulating cytokine production and inhibiting the activation of key inflammatory pathways such as NF-κB. These findings have prompted further investigation into its role in treating chronic inflammatory disorders, including rheumatoid arthritis and inflammatory bowel disease. The compound’s ability to selectively target inflammatory mediators without eliciting significant side effects makes it an attractive candidate for drug development.

Moreover, Musellactone has shown promising anticancer properties in preclinical studies. Its mechanism of action involves the induction of apoptosis in cancer cells through the activation of caspase-dependent pathways. Additionally, it has been observed to exhibit chemopreventive effects by inhibiting the proliferation of cancer cells and disrupting tumor angiogenesis. These findings have spurred interest in developing Musellactone-based therapies for various types of cancer, including breast, colon, and prostate cancer. The compound’s natural origin also lends itself to sustainable drug development practices, aligning with the growing demand for green chemistry solutions.

Another area where Musellactone has demonstrated significant potential is in neuroprotective applications. Studies have indicated that Musellactone can protect against neurodegenerative diseases such as Alzheimer’s and Parkinson’s by mitigating oxidative stress and inhibiting the aggregation of amyloid-beta plaques. Its ability to cross the blood-brain barrier further enhances its therapeutic value in treating central nervous system disorders. These findings are particularly noteworthy given the increasing prevalence of neurodegenerative diseases worldwide, making Musellactone a promising candidate for future clinical trials.

The antimicrobial properties of Musellactone have also been explored, with research suggesting its effectiveness against a range of bacterial and fungal pathogens. This includes Gram-positive and Gram-negative bacteria, as well as certain fungi that are resistant to conventional antifungal agents. The compound’s mode of action involves disrupting microbial cell membranes, leading to cell lysis and death. This broad-spectrum antimicrobial activity makes Musellactone a valuable candidate for developing novel antimicrobial agents to combat antibiotic-resistant infections.

From a chemical synthesis perspective, Musellactone presents an intriguing challenge due to its complex stereochemistry. Researchers have developed various synthetic routes to access this compound, leveraging techniques such as asymmetric hydrogenation and enzymatic catalysis to achieve high enantiomeric purity. These advancements not only facilitate the production of Musellactone for research purposes but also provide insights into potential industrial-scale synthesis methods. The development of efficient synthetic protocols is crucial for ensuring the availability of Musellactone for therapeutic applications and further biochemical investigation.

The pharmacokinetic profile of Musellactone has been studied to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. Preliminary data suggest that Musellactone exhibits moderate oral bioavailability and distributes widely throughout various tissues upon administration. Its metabolism involves both Phase I and Phase II enzymatic processes, with glucuronidation being a major pathway for excretion. Understanding these pharmacokinetic parameters is essential for optimizing dosing regimens and predicting potential drug-drug interactions.

In conclusion, Musellactone (CAS No. 907583-51-1) is a versatile natural product with a wide range of potential applications in medicine and biotechnology. Its unique chemical structure underpins its diverse biological activities, including anti-inflammatory, anticancer, neuroprotective, and antimicrobial effects. Ongoing research continues to uncover new aspects of its pharmacology and potential therapeutic uses, making it a compelling subject for future clinical investigations. As our understanding of this compound grows, so does the promise it holds for addressing some of the most pressing challenges in modern medicine.

907583-51-1 (Musellactone) 関連製品

- 1026046-70-7(ethyl (2E)-3-[(2-chloro-6-methylphenyl)amino]-2-cyanoprop-2-enoate)

- 1788561-89-6(N-[2-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-(phenylsulfonyl)propanamide)

- 2680806-14-6(benzyl N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-N-(prop-2-yn-1-yl)carbamate)

- 1805485-87-3(Methyl 3-(difluoromethyl)-4-hydroxy-2-methylpyridine-5-acetate)

- 1203019-42-4(3-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl-1-(2-ethoxyphenyl)urea)

- 926282-77-1(3-methyl-6-phenyl-1H-pyrazolo3,4-bpyridine-4-carboxylic acid)

- 2228946-73-2(3-(1-azido-2-hydroxyethyl)benzonitrile)

- 14783-09-6(Dichloro(1,10-phenanthroline)copper(II))

- 905665-72-7(N-(2-chlorophenyl)methyl-2-(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanylacetamide)

- 1803969-33-6(4-(Aminomethyl)-6-bromo-2-hydroxy-3-(trifluoromethoxy)pyridine)